1H-Indazol-3-ylacetaldehyde
CAS No.: 121044-74-4
Cat. No.: VC21329601
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 121044-74-4 |
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Molecular Formula | C9H8N2O |
Molecular Weight | 160.17 g/mol |
IUPAC Name | 2-(2H-indazol-3-yl)acetaldehyde |
Standard InChI | InChI=1S/C9H8N2O/c12-6-5-9-7-3-1-2-4-8(7)10-11-9/h1-4,6H,5H2,(H,10,11) |
Standard InChI Key | OZPFBMLMPPTJOW-UHFFFAOYSA-N |
SMILES | C1=CC2=C(NN=C2C=C1)CC=O |
Canonical SMILES | C1=CC2=C(NN=C2C=C1)CC=O |
Introduction
Chemical Properties and Structure
1H-Indazol-3-ylacetaldehyde features an indazole core (a bicyclic aromatic heterocycle containing a fused benzene and pyrazole ring) with an acetaldehyde group at the 3-position. This structural arrangement contributes to its unique chemical properties and reactivity profile .
Basic Chemical Information
Property | Information |
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Chemical Formula | C9H8N2O |
Molecular Weight | 160.17 g/mol |
CAS Registry Number | 121044-74-4 |
IUPAC Name | 2-(1H-indazol-3-yl)acetaldehyde |
Synonyms | 1H-Indazol-3-ylacetaldehyde; 1H-Indazole-3-acetaldehyde |
Standard InChI | InChI=1S/C9H8N2O/c12-6-5-9-7-3-1-2-4-8(7)10-11-9/h1-4,6H,5H2,(H,10,11) |
InChI Key | OZPFBMLMPPTJOW-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(NN=C2C=C1)CC=O |
Physical Properties
The compound exists as a solid at room temperature with the following physical characteristics :
Property | Value |
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Appearance | Solid (typically light yellow to white) |
Melting Point | Not explicitly provided in literature |
Boiling Point | Estimated at higher temperatures (similar indazole derivatives ~348.8°C at 760 mmHg) |
Solubility | Soluble in organic solvents (DMSO, DMF, methanol) |
Stability | Subject to hydrolysis in aqueous conditions |
Purity (Commercial) | Typically ≥95% |
Structural Features
The structure of 1H-Indazol-3-ylacetaldehyde incorporates several key features that influence its reactivity :
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The indazole core consists of a benzene ring fused to a pyrazole ring
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A reactive acetaldehyde group (-CH₂CHO) at the 3-position
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An N-H group at the 1-position that can participate in hydrogen bonding
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A nitrogen-nitrogen bond within the five-membered ring
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Aromatic character contributing to stability and specific reaction pathways
Synthesis Methods
Several synthetic strategies have been developed to access 1H-Indazol-3-ylacetaldehyde and closely related derivatives. These approaches typically involve either direct functionalization of the indazole core or construction of the indazole ring system with appropriate functional groups already in place.
Direct Synthesis Approaches
One efficient method for accessing 1H-indazole-3-carboxaldehyde derivatives, which are structurally related to 1H-Indazol-3-ylacetaldehyde, involves nitrosation of indoles under mild conditions :
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The process begins with indole derivatives
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Nitrosation occurs in a slightly acidic environment
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The reaction proceeds under very mild conditions
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Both electron-rich and electron-deficient indoles can be converted into 1H-indazole-3-carboxaldehydes
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This serves as a key intermediate for further functionalization to access 1H-Indazol-3-ylacetaldehyde
Novel N-N Bond Forming Reactions
Recent innovations in synthesis include cascade N-N bond forming reactions for the preparation of indazole acetic acid derivatives, which can be used as precursors to 1H-Indazol-3-ylacetaldehyde :
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The process begins with 3-amino-3-(2-nitroaryl)propanoic acids
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Heating with an appropriate nucleophile/solvent under basic conditions
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The reaction tolerates various functional groups and electronic effects
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This approach provides access to three distinct indazole acetic acid derivatives
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Reduction of the acid derivatives can yield the corresponding acetaldehyde compounds
Research Applications
1H-Indazol-3-ylacetaldehyde and its derivatives have garnered significant interest across multiple research fields, particularly in medicinal chemistry and pharmaceutical development.
Medicinal Chemistry Applications
The indazole scaffold has become increasingly important in drug discovery efforts, with 1H-Indazol-3-ylacetaldehyde serving as a valuable intermediate :
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Used in the synthesis of kinase inhibitors
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Serves as a building block for anticancer compounds
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Provides a scaffold for developing anti-inflammatory agents
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Functions as a key intermediate in the synthesis of compounds with antimicrobial properties
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Forms the basis for biologically active compounds targeting various therapeutic areas
Synthetic Utility
As a versatile intermediate, 1H-Indazol-3-ylacetaldehyde offers numerous opportunities for further functionalization :
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The aldehyde group can participate in condensation reactions
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The indazole N-H can be alkylated to produce N-substituted derivatives
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The acetaldehyde side chain provides opportunities for oxidation, reduction, or other transformations
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The aromatic ring system can undergo various substitution reactions
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The compound can be incorporated into more complex molecular architectures
Biological Activities of Indazole Derivatives
While specific biological data on 1H-Indazol-3-ylacetaldehyde itself is limited in the search results, related indazole derivatives demonstrate significant biological activities that highlight the importance of this structural class.
Anticancer Properties
Recent research has revealed promising anticancer activities for various indazole derivatives :
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Compound 6o (a 1H-indazole-3-amine derivative) demonstrated an IC₅₀ value of 5.15 μM against the K562 chronic myeloid leukemia cell line
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The same compound showed selectivity toward cancer cells versus normal cells (HEK-293, IC₅₀ = 33.2 μM)
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Mechanistic studies suggest these compounds may affect apoptosis and cell cycle regulation
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They potentially inhibit Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner
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Structure-activity relationship studies indicate the importance of specific substitution patterns on the indazole core
Other Biological Activities
Indazole derivatives also exhibit a range of other biological activities that make them valuable scaffolds in medicinal chemistry :
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Antifungal properties against Candida species
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Anti-inflammatory activities
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Potential as kinase inhibitors
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Applications in neuropharmacology
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Utility in developing treatments for various disease states
Regulatory Status
The compound 1H-Indazol-3-ylacetaldehyde has been included in regulatory documents, suggesting monitoring or control of this substance in certain contexts :
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Appears in North Carolina General Assembly Bill 330 (2025)
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Listed among controlled substance analog provisions
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Specifically referenced in relation to substituted indazole acetaldehydes
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Regulatory focus appears related to structurally derived compounds
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Indicates potential concerns regarding derivatives that may have psychoactive properties
Supplier Information | Product Specifications |
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Purity | Minimum 95% |
Package Sizes | Typically available in research quantities (5-50 mg) |
Catalog References | Various catalog numbers depending on supplier |
Storage Requirements | Store in cool, dry conditions; protect from light |
Safety Classification | Warning (potential hazards include H302, H315, H319, H332, H335) |
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